(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
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Overview
Description
The compound (6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is a complex organic molecule that belongs to the class of chromenone derivatives Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves multi-step organic reactions The process begins with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride under acidic conditions
The next step involves the formation of the butanoate ester. This can be accomplished by reacting the chromenone derivative with 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate: can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted chromenone derivatives.
Scientific Research Applications
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets. The chromenone core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonylamino group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar carbonyl group but lacks the chromenone core and sulfonylamino group.
tert-Butyl carbamate: Contains a carbamate group but differs significantly in structure and function.
Uniqueness
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate: is unique due to its combination of a chromenone core with chloro, methyl, and sulfonylamino groups. This unique structure imparts specific chemical properties and biological activities that are not found in simpler compounds like ethyl acetoacetate or tert-butyl carbamate.
Properties
Molecular Formula |
C22H22ClNO6S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
(6-chloro-4-methyl-2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C22H22ClNO6S/c1-12(2)21(24-31(27,28)15-7-5-13(3)6-8-15)22(26)30-19-11-18-16(10-17(19)23)14(4)9-20(25)29-18/h5-12,21,24H,1-4H3 |
InChI Key |
VEBAWLNIFOXVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl |
Origin of Product |
United States |
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